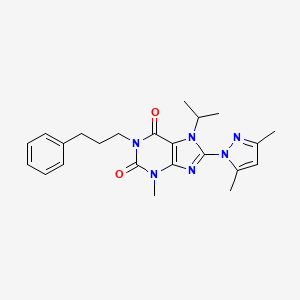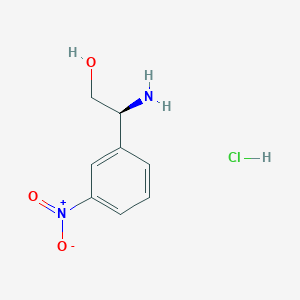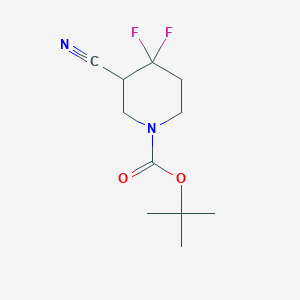![molecular formula C9H18N2O3 B2964425 Tert-butyl (2S)-2-[(2-aminoacetyl)amino]propanoate CAS No. 58177-80-3](/img/structure/B2964425.png)
Tert-butyl (2S)-2-[(2-aminoacetyl)amino]propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Tert-butyl (2S)-2-[(2-aminoacetyl)amino]propanoate, more commonly known as tert-butyl-L-alaninate, is an organic compound with the molecular formula C7H15NO3. It is a white solid that is soluble in water and alcohol. Tert-butyl-L-alaninate has a variety of applications in the laboratory, ranging from synthesis and purification of organic compounds to use as a reagent in biochemical reactions.
Scientific Research Applications
Bioseparation Processes
In the realm of nonchromatographic bioseparation technology, Three-phase partitioning (TPP) stands out as a promising method for the separation and purification of bioactive molecules from natural sources. This technology is applicable in food, cosmetics, and medicine, providing a rapid, green, efficient, economical, and scalable approach. Tert-butyl (2S)-2-[(2-aminoacetyl)amino]propanoate is investigated for its potential in enhancing TPP systems, particularly in the separation and purification of proteins, enzymes, plant oils, polysaccharides, and other small molecule organic compounds. The exploration of TPP technology, including the partitioning mechanisms and optimal conditions for precipitate formation, is crucial for advancing the production and separation of various bioactive molecules with applications in the food and medical fields (Yan et al., 2018).
Environmental Remediation
The biodegradation and fate of ethyl tert-butyl ether (ETBE) in soil and groundwater have been extensively reviewed, focusing on microbial abilities to degrade ETBE aerobically as a carbon and energy source or via cometabolism using alkanes as growth substrates. Although this research primarily focuses on ETBE, the methodologies and findings are relevant to the broader class of compounds, including Tert-butyl (2S)-2-[(2-aminoacetyl)amino]propanoate. Understanding the aerobic biodegradation pathways, including the enzymes involved and the intermediate compounds formed, is essential for developing strategies to mitigate environmental contamination. The presence of co-contaminants and the characterization of ETBE-degrading microorganisms highlight the complexity of environmental remediation efforts (Thornton et al., 2020).
Synthesis of Bioactive Molecules
The synthesis of phenolic antioxidants and their environmental occurrence, human exposure, and toxicity are crucial areas of research. Synthetic phenolic antioxidants (SPAs), including derivatives of Tert-butyl (2S)-2-[(2-aminoacetyl)amino]propanoate, are investigated for their applications in extending product shelf life across various industries. The environmental behavior of these compounds, including their detection in indoor dust, air particulates, sea sediment, and river water, as well as their human exposure pathways, are of significant concern. Research into the transformation products and the toxicity of SPAs suggests a need for developing novel compounds with lower toxicity and environmental impact (Liu & Mabury, 2020).
properties
IUPAC Name |
tert-butyl (2S)-2-[(2-aminoacetyl)amino]propanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O3/c1-6(11-7(12)5-10)8(13)14-9(2,3)4/h6H,5,10H2,1-4H3,(H,11,12)/t6-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAVSPEFOLBAPHJ-LURJTMIESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)OC(C)(C)C)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)OC(C)(C)C)NC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(4-Bromophenyl)-3-oxo-1-propenyl]benzenecarbaldehyde](/img/structure/B2964342.png)





![(Z)-4-benzyl-N-(3-(2-ethoxyethyl)-6-fluorobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2964352.png)



![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide](/img/structure/B2964357.png)

![N1-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-N2-(o-tolyl)oxalamide](/img/structure/B2964361.png)
